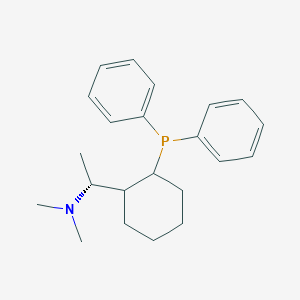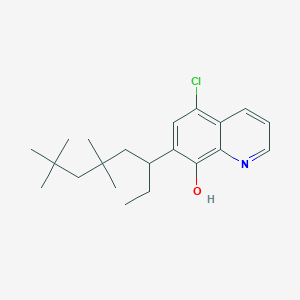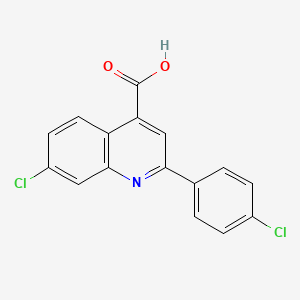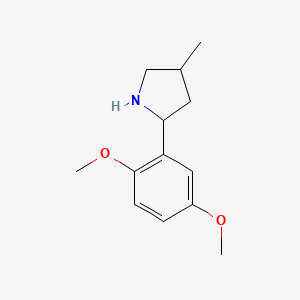
(1R)-1-(2-(Diphenylphosphino)cyclohexyl)-N,N-dimethylethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1-(2-(Diphenylphosphino)cyclohexyl)-N,N-dimethylethanamine is a complex organic compound that features a phosphine group attached to a cyclohexyl ring, which is further connected to an ethanamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(2-(Diphenylphosphino)cyclohexyl)-N,N-dimethylethanamine typically involves the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through hydrogenation of benzene or via cycloaddition reactions.
Attachment of the Diphenylphosphino Group: This step involves the reaction of cyclohexyl derivatives with diphenylphosphine under controlled conditions, often using a catalyst.
Formation of the Ethanamine Moiety: The ethanamine group is introduced through alkylation reactions, where dimethylamine is reacted with an appropriate alkyl halide.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale chemical reactors, precise control of reaction conditions (temperature, pressure, pH), and the use of catalysts to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphine group, forming phosphine oxides.
Reduction: Reduction reactions can occur at the cyclohexyl ring or the ethanamine moiety, depending on the reagents used.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phosphine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
Phosphine Oxides: Formed from oxidation reactions.
Reduced Cyclohexyl Derivatives: Resulting from reduction reactions.
Substituted Phosphine Compounds: From nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology
Medicine
Therapeutics: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
Material Science: Used in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism by which (1R)-1-(2-(Diphenylphosphino)cyclohexyl)-N,N-dimethylethanamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The phosphine group can coordinate with metal centers, influencing catalytic activity, while the ethanamine moiety can interact with biological targets, modulating their function.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand in catalysis.
Cyclohexylamine: A simpler amine with applications in organic synthesis.
Dimethylphosphine: Another phosphine compound with different reactivity.
Uniqueness
(1R)-1-(2-(Diphenylphosphino)cyclohexyl)-N,N-dimethylethanamine is unique due to its combination of a phosphine group with a cyclohexyl ring and an ethanamine moiety, providing distinct chemical and physical properties that are not found in simpler analogs.
Propiedades
Fórmula molecular |
C22H30NP |
|---|---|
Peso molecular |
339.5 g/mol |
Nombre IUPAC |
(1R)-1-(2-diphenylphosphanylcyclohexyl)-N,N-dimethylethanamine |
InChI |
InChI=1S/C22H30NP/c1-18(23(2)3)21-16-10-11-17-22(21)24(19-12-6-4-7-13-19)20-14-8-5-9-15-20/h4-9,12-15,18,21-22H,10-11,16-17H2,1-3H3/t18-,21?,22?/m1/s1 |
Clave InChI |
ADZBXEBMMOYFFB-OSFYOIPJSA-N |
SMILES isomérico |
C[C@H](C1CCCCC1P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)C |
SMILES canónico |
CC(C1CCCCC1P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-(3-(2-Fluorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12893796.png)
![3-(2-Methylpropyl)-2-phenyl-5,6-dihydroimidazo[2,1-a]isoquinoline](/img/structure/B12893803.png)



![4-(Difluoromethyl)-2-(methylthio)benzo[d]oxazole](/img/structure/B12893819.png)




![2-[(3,3-Dimethyl-3,4-dihydro-2H-pyrrol-5-yl)methyl]butanedinitrile](/img/structure/B12893848.png)
